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molecular formula C9H30O2Si3 B7799882 Poly(methylhydrosiloxane)

Poly(methylhydrosiloxane)

Cat. No. B7799882
M. Wt: 254.59 g/mol
InChI Key: KZFYHEHDBPYRMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06072085

Procedure details

Typical experimental procedure: A dry resealable Schlenk flask under argon was charged with (S,S-(EBTHI) TiF2 (9 mg, 0.025 mmol) and 1 mL of dry THF. The resulting yellow solution was heated to 60 C. and PhSiH3 (12 μL, 0.1 mmol), piperidine (9 μL, 0.1 mmol) and methanol (4 μL, 0.1 mmol) were added via syringe. The mixture was stirred at 60 C. for 15-20 min, resulting in a color change from yellow to green. At this point, THF (1 mL) and PMHS (1.65 mL, 27 mmol) were added via syringe. The sealed Schlenk flask was then removed from the oil bath, cooled to room temperature, and brought into an argon filled glovebox. N-Benzyl-1-indanimine (0.64 g, 2.7 mmol) was added, and the reaction mixture was heated to 65 C. and the color of the reaction mixture changed to brown. To this solution, isobutylamine (0.6 mL, 6 mmol) was added during a period of 2.5 h (0.25 mL/h flow rate) using a syringe pump. When the amine addition was finished, the color of the reaction mixture had changed from brown to green, and analysis by GC showed complete consumption of the starting material. The reaction mixture was cooled to room temperature, removed from the glovebox, diluted with Et2O (30 mL) and stirred with 1 M HCI (15 mL) for 0.5 h (caution: vigorous bubbling). The aqueous layer was separated, made basic with 3 M NaOH and extracted with ether. The combined ether layers were dried (MgSO4) and concentrated in vacuo to afford 611 mg of (+)-N-benzylindan-1-amine (95% yield, 92% ee). Note: The amine promoter could be added portionwise, by syringe, in the case of more reactive substrates or when using a higher catalyst loading. For reactions using b 1 mol % catalyst, amine addition was performed in a hood under argon in a septum-capped Schlenk flask.
[Compound]
Name
TiF2
Quantity
9 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
N-Benzyl-1-indanimine
Quantity
0.64 g
Type
reactant
Reaction Step Two
Quantity
0.6 mL
Type
reactant
Reaction Step Three
[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
12 μL
Type
catalyst
Reaction Step Five
Quantity
9 μL
Type
catalyst
Reaction Step Five
Quantity
4 μL
Type
catalyst
Reaction Step Five
Name
Quantity
1.65 mL
Type
reactant
Reaction Step Six
Name
Quantity
1 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
C[SiH](O)C.C[Si](C)(C)C.C[Si](O)(C)C.[CH2:15]([N:22]=[C:23]1[C:31]2[C:26](=[CH:27][CH:28]=[CH:29][CH:30]=2)[CH2:25][CH2:24]1)[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1.C(N)C(C)C>C1([SiH3])C=CC=CC=1.N1CCCCC1.CO.C1COCC1>[CH2:15]([NH:22][CH:23]1[C:31]2[C:26](=[CH:27][CH:28]=[CH:29][CH:30]=2)[CH2:25][CH2:24]1)[C:16]1[CH:17]=[CH:18][CH:19]=[CH:20][CH:21]=1 |f:0.1.2|

Inputs

Step One
Name
TiF2
Quantity
9 mg
Type
reactant
Smiles
Name
Quantity
1 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
N-Benzyl-1-indanimine
Quantity
0.64 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N=C1CCC2=CC=CC=C12
Step Three
Name
Quantity
0.6 mL
Type
reactant
Smiles
C(C(C)C)N
Step Four
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
12 μL
Type
catalyst
Smiles
C1(=CC=CC=C1)[SiH3]
Name
Quantity
9 μL
Type
catalyst
Smiles
N1CCCCC1
Name
Quantity
4 μL
Type
catalyst
Smiles
CO
Step Six
Name
Quantity
1.65 mL
Type
reactant
Smiles
C[SiH](C)O.C[Si](C)(C)C.C[Si](C)(C)O
Name
Quantity
1 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at 60 C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting yellow solution was heated to 60 C
CUSTOM
Type
CUSTOM
Details
resulting in a color change from yellow to green
CUSTOM
Type
CUSTOM
Details
The sealed Schlenk flask was then removed from the oil bath
CUSTOM
Type
CUSTOM
Details
brought into an argon filled glovebox
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated to 65 C
CUSTOM
Type
CUSTOM
Details
consumption of the starting material
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
removed from the glovebox
ADDITION
Type
ADDITION
Details
diluted with Et2O (30 mL)
STIRRING
Type
STIRRING
Details
stirred with 1 M HCI (15 mL) for 0.5 h
Duration
0.5 h
CUSTOM
Type
CUSTOM
Details
(caution: vigorous bubbling)
CUSTOM
Type
CUSTOM
Details
The aqueous layer was separated
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined ether layers were dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
17.5 (± 2.5) min
Name
Type
product
Smiles
C(C1=CC=CC=C1)NC1CCC2=CC=CC=C12
Measurements
Type Value Analysis
AMOUNT: MASS 611 mg
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 101.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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